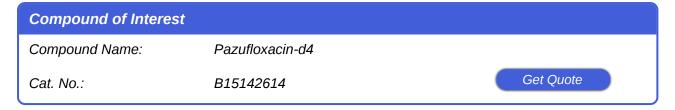


# Pazufloxacin-d4: A Technical Overview of its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pazufloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its deuterated analog, **Pazufloxacin-d4**, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties of **Pazufloxacin-d4** and a detailed exploration of its synthesis, drawing upon established methodologies for the parent compound.

# Chemical Properties of Pazufloxacin-d4 Mesylate

**Pazufloxacin-d4** is most commonly available as its mesylate salt. The key chemical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	(S)-10-(1-Aminocyclopropyl- 2,2,3,3-d4)-9-fluoro-3-methyl- 7-oxo-2,3-dihydro-7H-[1] [2]oxazino[2,3,4-ij]quinoline-6- carboxylic acid methanesulfonate	[3][4]
Synonyms	Pasil-d4, Pazucross-d4, Pazufloxacin-d4 Mesilate, T 3762-d4	[5]
CAS Number	1346602-97-8	[6][7]
Molecular Formula	C16H11D4FN2O4 · CH4O3S	[5]
Molecular Weight	418.43 g/mol	[5][8]
Physical Form	Neat	[5]

# Synthesis of Pazufloxacin-d4

A specific, detailed experimental protocol for the synthesis of **Pazufloxacin-d4** is not readily available in published literature. However, based on the established synthesis of Pazufloxacin, a proposed synthetic route can be outlined. The deuterium atoms are incorporated into the 1-aminocyclopropyl moiety, which is a key structural feature of the molecule.

The synthesis of the non-deuterated parent compound, Pazufloxacin, has been described via several routes. One common approach starts with (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. The synthesis involves a nucleophilic substitution reaction at the C-10 position with 1-aminocyclopropane, followed by other functional group manipulations.

For the synthesis of **Pazufloxacin-d4**, the key would be the prior synthesis of 1-aminocyclopropane-d4. The general steps for the overall synthesis of **Pazufloxacin-d4** would likely involve:



- Synthesis of the core benzoxazine structure: Preparation of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid or a suitable ester thereof.
- Synthesis of deuterated 1-aminocyclopropane: This is the critical step for introducing the deuterium labels. Various methods for the synthesis of cyclopropane rings and the introduction of amines can be adapted, utilizing deuterated starting materials.
- Coupling Reaction: Nucleophilic aromatic substitution reaction between the fluorinated benzoxazine core and the deuterated 1-aminocyclopropane.
- Deprotection and Purification: Removal of any protecting groups used during the synthesis and purification of the final product.
- Salt Formation: Reaction with methanesulfonic acid to form the mesylate salt.

# Proposed Experimental Protocol for the Synthesis of Pazufloxacin-d4 Mesylate

The following is a proposed, generalized experimental protocol based on the known synthesis of Pazufloxacin. This should be considered a conceptual outline, and optimization of reaction conditions would be necessary.

Step 1: Synthesis of 1-Aminocyclopropane-d4

The synthesis of 1-aminocyclopropane-d4 can be approached through various established methods for cyclopropanation and amination, using deuterated reagents. For example, a method involving the cyclopropanation of a deuterated alkene followed by a Curtius or Hofmann rearrangement could be employed.

Step 2: Coupling of the Benzoxazine Core with 1-Aminocyclopropane-d4

Reaction: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]
 [2]benzoxazine-6-carboxylic acid ethyl ester is reacted with 1-aminocyclopropane-d4 in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).



- Conditions: The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.
- Work-up: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, and the product is isolated by precipitation or extraction.

#### Step 3: Hydrolysis of the Ester

- Reaction: The resulting ethyl ester of Pazufloxacin-d4 is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous alcoholic solvent.
- Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

#### Step 4: Formation of the Mesylate Salt

- Reaction: The purified Pazufloxacin-d4 free base is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of methanesulfonic acid.
- Work-up: The Pazufloxacin-d4 mesylate salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

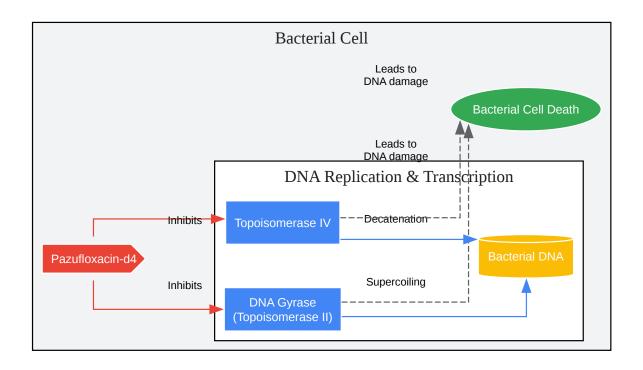
## **Mechanism of Action**

Pazufloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [1][9]

- DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a
  process necessary for DNA replication and transcription.
- Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, Pazufloxacin traps them in a complex with DNA, leading to double-strand breaks in the bacterial chromosome. This damage triggers a cascade of events, ultimately resulting in bacterial cell death.





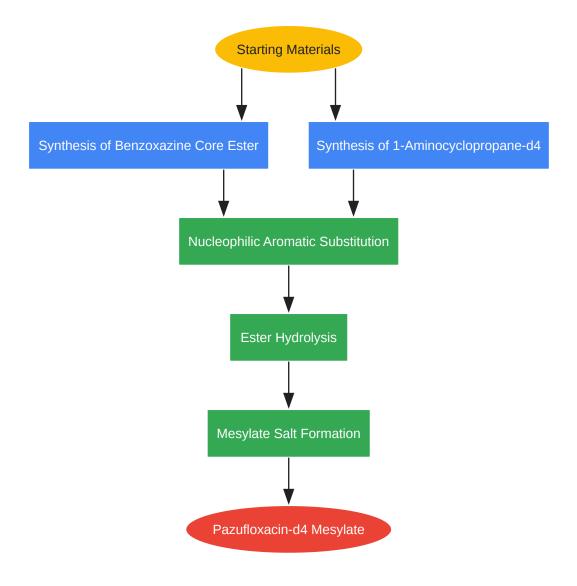
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Caption: Mechanism of action of Pazufloxacin-d4.

## **Proposed Synthesis Workflow**

The following diagram illustrates a logical workflow for the proposed synthesis of **Pazufloxacin-d4**.





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Caption: Proposed synthesis workflow for **Pazufloxacin-d4**.

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